Comprehensive Spectral Characterization of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic Acid: A Technical Guide
Comprehensive Spectral Characterization of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic Acid: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 2096341-62-5)
Executive Summary & Structural Rationale
As a Senior Application Scientist, I frequently encounter highly functionalized arylboronic acids in late-stage pharmaceutical development and Suzuki-Miyaura cross-coupling workflows. The compound 3-ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid presents a unique analytical challenge due to its dense array of substituents: a Lewis acidic boronic acid moiety, a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group, an electronegative fluorine (-F), and an electron-donating ethoxy (-OEt) ether.
Understanding the causality behind the spectral data requires mapping these electronic "push-pull" effects. The inductive withdrawal by the -CF 3 and -F groups deshields specific aromatic protons, while the resonance donation from the -OEt group provides localized shielding. Furthermore, the boronic acid group dictates our choice of solvent and ionization techniques due to its propensity to undergo dehydration and form cyclic boroxines[1].
Fig 1. Logical mapping of substituent electronic effects to observed spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design: Solvent Selection
For arylboronic acids, the choice of NMR solvent is critical. In non-polar solvents like CDCl 3 , boronic acids undergo rapid, reversible dehydration to form complex mixtures of monomers and boroxine trimers, broadening signals and complicating integration. By utilizing DMSO-d 6 , the strong hydrogen-bond accepting nature of the solvent stabilizes the monomeric boronic acid and slows proton exchange, allowing for the clear observation of the -B(OH) 2 protons as a broad singlet [2].
Predicted Spectral Data
The following tables summarize the high-fidelity predicted chemical shifts based on empirical substituent effect additivity and established coupling constants for fluorinated aromatics.
Table 1: 1 H NMR Data (400 MHz, DMSO-d 6 ) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.30 | Broad singlet (br s) | 2H | N/A | -B(OH ) 2 (Exchangeable) | | 7.65 | Doublet of doublets (dd) | 1H | 4JHF = 6.5, 4JHH = 1.5 | Ar-H (C6, adjacent to CF 3 ) | | 7.45 | Doublet of doublets (dd) | 1H | 4JHF = 8.0, 4JHH = 1.5 | Ar-H (C2, adjacent to OEt) | | 4.15 | Quartet (q) | 2H | 3JHH = 7.0 | -OCH 2 CH 3 | | 1.35 | Triplet (t) | 3H | 3JHH = 7.0 | -OCH 2 CH 3 |
Table 2: 13 C, 19 F, and 11 B NMR Highlights (DMSO-d 6 )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |
|---|
| 13 C | 152.0 | d, 1JCF ≈ 255 Hz | C4 (Ar-C -F) | | 13 C | 123.0 | q, 1JCF ≈ 272 Hz | C5 (-C F 3 ) | | 13 C | 131.0 | br s (Quadrupolar relaxation) | C1 (Ar-C -B) | | 19 F | -61.5 | d, 4JFF ≈ 12.5 Hz | -CF 3 | | 19 F | -134.8 | q, 4JFF ≈ 12.5 Hz | Ar-F | | 11 B | 29.0 | br s | -B (OH) 2 |
Note on Spin-Spin Coupling: The 19 F spectrum is highly diagnostic. The spatial proximity of the aromatic fluorine and the trifluoromethyl group results in a distinct through-bond/through-space 4JFF coupling of ~12.5 Hz.
Step-by-Step NMR Protocol
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Sample Preparation: Weigh 15-20 mg of the boronic acid into a clean glass vial.
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Solvation: Add 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until fully dissolved.
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Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube.
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Acquisition ( 1 H): Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
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Acquisition ( 19 F): Run a 19 F sequence with inverse gated decoupling to prevent NOE build-up, using CFCl 3 as an external reference (0 ppm).
Mass Spectrometry (LC-MS)
Causality in Ionization Strategy
Boronic acids are traditionally difficult to analyze via positive ion mode due to poor proton affinity and the tendency to thermally degrade into boroxines [1]. However, because they act as Lewis acids, they readily form stable boronate anions or deprotonate to yield [M-H]⁻ ions. Therefore, Electrospray Ionization in negative mode (ESI-) is the gold standard for underivatized boronic acids, allowing for high-throughput analysis without complex pre-derivatization steps [3].
Fragmentation Pathway
The exact mass of the compound is 266.07 Da. In ESI-, the primary molecular ion is observed at m/z 265.06. Tandem mass spectrometry (MS/MS) typically reveals a characteristic loss of water (18 Da)—a hallmark of boronic acids—followed by the loss of the ethyl group as ethylene (28 Da) [4].
Table 3: ESI- MS/MS Fragments
| Ion Species | m/z | Neutral Loss | Structural Implication |
|---|---|---|---|
| [M-H]⁻ | 265.06 | None | Deprotonated molecular ion |
|[M-H - H 2 O]⁻ | 247.05 | 18 Da (H 2 O) | Dehydration of boronic acid moiety | | [M-H - C 2 H 4 ]⁻ | 237.03 | 28 Da (C 2 H 4 ) | Cleavage of the ethoxy ether | |[M-H - H 2 O - C 2 H 4 ]⁻ | 219.02 | 46 Da | Combined dehydration and ether cleavage |
Fig 2. Proposed ESI- negative mode mass spectrometry fragmentation pathway.
Step-by-Step LC-MS Protocol
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Mobile Phase Prep: Prepare Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade water, pH ~6.8) and Mobile Phase B (100% Acetonitrile). Note: Avoid formic acid as low pH suppresses negative ionization.
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Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of A:B.
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Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a fast gradient from 10% B to 90% B over 3 minutes at 0.4 mL/min.
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Source Parameters: Set the ESI capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups. The presence of the dense fluorination heavily dominates the fingerprint region.
Table 4: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment / Mode |
|---|---|---|
| 3200 - 3400 | Broad, Strong | O-H stretch (hydrogen-bonded boronic acid) |
| 2980, 2930 | Weak | Aliphatic C-H stretch (-CH 2 CH 3 ) | | 1600, 1510 | Medium | Aromatic C=C ring stretch | | 1340 | Strong | B-O stretch | | 1100 - 1300 | Very Strong, Broad | Overlapping C-F stretch (-CF 3 , Ar-F) and C-O ether stretch |
Step-by-Step ATR-FTIR Protocol
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Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
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Sample Application: Place approximately 2-3 mg of the neat solid powder directly onto the center of the ATR crystal.
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Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample to prevent signal attenuation.
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Acquisition: Collect the sample spectrum (32 scans, 4000–600 cm⁻¹). Perform baseline correction and atmospheric suppression post-acquisition.
References
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry National Institutes of Health (NIH)[Link]
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Boronic acid with high oxidative stability and utility in biological contexts Raines Lab (University of Wisconsin-Madison)[Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing)[Link]
